MR-2088: A Technical Guide to a Potent and Selective ULK1/2 Autophagy Inhibitor
MR-2088: A Technical Guide to a Potent and Selective ULK1/2 Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular recycling process implicated in a variety of human diseases, including cancer. The Unc-51 Like Kinase 1 (ULK1) and ULK2 are serine/threonine kinases that play a pivotal role in initiating the autophagy pathway. Their inhibition presents a promising therapeutic strategy, particularly in cancers that rely on autophagy for survival and proliferation. MR-2088 is a potent and selective, ATP-competitive inhibitor of ULK1 and ULK2, developed from a 7-azaindole scaffold.[1][2][3][4] This technical guide provides an in-depth overview of MR-2088, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and its synergistic potential with other targeted therapies.
Core Mechanism of Action
MR-2088 exerts its autophagy-inhibiting effects by directly targeting the kinase activity of ULK1 and ULK2. These kinases are central upstream regulators of the autophagy cascade.[1] By inhibiting ULK1/2, MR-2088 prevents the phosphorylation of downstream substrates, such as ATG13, which is a crucial step in the formation of the autophagosome.[5] This blockade of the initial steps of autophagy leads to an accumulation of autophagy-specific cargo proteins like p62/SQSTM1.
Quantitative Data Summary
The following tables summarize the key quantitative data for MR-2088, demonstrating its potency and selectivity.
| Parameter | Target | Value | Assay |
| IC50 | ULK1/2 | < 25 nM | Biochemical Kinase Assay |
| pEC50 | ULK1 | 8.3 | Cellular Assay |
| pEC50 | ULK2 | 8.7 | Cellular Assay |
| EC50 (ATG13 S318 Phosphorylation Inhibition) | - | 36 nM (starved conditions) | Western Blot |
| EC50 (p62 Degradation Prevention) | - | 48 nM (trametinib-treated) | Western Blot |
Table 1: In Vitro and Cellular Potency of MR-2088.[1][6]
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by MR-2088. Under conditions of cellular stress (e.g., nutrient starvation, treatment with certain anticancer drugs), ULK1/2 is activated and phosphorylates downstream components of the autophagy machinery, initiating autophagosome formation. MR-2088 directly inhibits ULK1/2, thereby blocking this cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MR-2088.
ULK1/2 Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of purified ULK1/2 and the inhibitory effect of MR-2088.
Workflow:
Protocol:
-
Reaction Setup: In a 384-well plate, combine purified ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and varying concentrations of MR-2088 in a kinase reaction buffer.[1][7][8]
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration appropriate for the enzyme.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the MR-2088 concentration.
Cellular Target Engagement (NanoBRET™ Intracellular Kinase Assay)
This assay confirms that MR-2088 can bind to ULK1 within a live-cell context.[2]
Workflow:
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with a vector encoding for a NanoLuc® luciferase-ULK1 fusion protein.[10][11]
-
Cell Seeding: Seed the transfected cells into 96-well or 384-well assay plates.
-
Compound and Tracer Addition: Treat the cells with a specific NanoBRET™ tracer and a range of MR-2088 concentrations. The tracer is a fluorescently labeled molecule that binds to the kinase active site.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) to allow the compound and tracer to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. BRET occurs when the fluorescent tracer is in close proximity to the NanoLuc®-ULK1 fusion protein.
-
Data Analysis: Competitive displacement of the tracer by MR-2088 results in a decrease in the BRET signal. Calculate the IC50 value from the dose-response curve.[12]
Autophagy Flux Assay (p62/SQSTM1 Degradation by Western Blot)
This assay measures the accumulation of the autophagy substrate p62, which indicates an inhibition of autophagic flux.[5]
Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., H2030 non-small cell lung cancer cells) and treat with various concentrations of MR-2088 for a specified time (e.g., 24 hours). Include positive and negative controls (e.g., known autophagy inhibitors like chloroquine).[13]
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for p62/SQSTM1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p62 signal to the loading control. An increase in the p62 signal with increasing MR-2088 concentration indicates inhibition of autophagy.[14]
Autophagy Flux Assay (ATG13 Phosphorylation by Western Blot)
This assay directly measures the inhibition of ULK1/2 kinase activity in cells by assessing the phosphorylation status of its direct substrate, ATG13, at Serine 318.[15][16][17]
Protocol:
-
Cell Culture and Treatment: Culture cells and induce autophagy (e.g., by starvation in Earle's Balanced Salt Solution or treatment with an mTOR inhibitor like rapamycin) in the presence of varying concentrations of MR-2088 for a short period (e.g., 1-2 hours).
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the p62 western blot.
-
SDS-PAGE and Transfer: Proceed as described above.
-
Immunoblotting:
-
Block the membrane.
-
Incubate with a primary antibody specific for phosphorylated ATG13 (Ser318).
-
It is also recommended to probe a separate blot with an antibody for total ATG13 to normalize the phospho-signal.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Probe for a loading control.
-
-
Detection and Analysis: Visualize and quantify the bands. A decrease in the phospho-ATG13 signal with increasing MR-2088 concentration demonstrates target engagement and inhibition of ULK1/2 activity.
Synergistic Antiproliferative Activity Assay
This assay determines if MR-2088 enhances the anticancer effects of other drugs, such as the MEK inhibitor trametinib.[18][19][20]
Workflow:
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., H2030) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of MR-2088 and trametinib, both as single agents and in combination at constant ratios.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis:
-
Generate dose-response curves for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[21]
-
Conclusion
MR-2088 is a highly potent and selective dual inhibitor of ULK1 and ULK2, effectively blocking the initiation of autophagy. Its well-characterized mechanism of action and the availability of robust assays for its evaluation make it a valuable tool for research into the role of autophagy in disease. Furthermore, its demonstrated synergistic effects with MEK inhibitors in KRAS-mutant cancer cell lines highlight its potential for combination therapies in oncology.[1][2] This guide provides a comprehensive technical foundation for researchers and drug developers working with this promising autophagy inhibitor.
References
- 1. ADP-Glo kinase assay [bio-protocol.org]
- 2. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. promega.in [promega.in]
- 12. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ATG13 (phospho S318) polyclonal antibody(PAB19948) | Abnova [abnova.com]
- 16. Phospho-ATG13 (Ser318) Polyclonal Antibody (600-401-C49) [thermofisher.com]
- 17. ATG13: Just a companion, or an executor of the autophagic program? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
